molecular formula C10H9ClN2O B13858428 1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol

1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol

Cat. No.: B13858428
M. Wt: 208.64 g/mol
InChI Key: FNZFAZNGQJCDSA-UHFFFAOYSA-N
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Description

1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a chloro substituent at the 5-position and an ethan-1-ol group at the 2-position of the naphthyridine ring. The molecular formula of this compound is C₁₀H₉ClN₂O, and it has a molecular weight of 208.64 g/mol . The 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under air atmosphere . This method yields the desired product in moderate to high yields (62-88%).

Another approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like ammonia, primary and secondary amines, and thiols can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Substituted naphthyridines with various functional groups.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The chloro substituent and the ethan-1-ol group may play a role in the compound’s binding affinity and specificity towards these targets.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

1-(5-chloro-1,8-naphthyridin-2-yl)ethanol

InChI

InChI=1S/C10H9ClN2O/c1-6(14)9-3-2-7-8(11)4-5-12-10(7)13-9/h2-6,14H,1H3

InChI Key

FNZFAZNGQJCDSA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=NC=CC(=C2C=C1)Cl)O

Origin of Product

United States

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